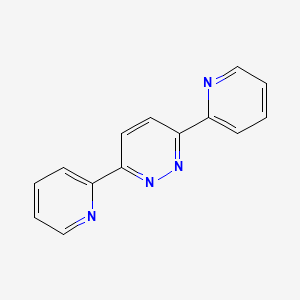
1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups, pyridinyl substituents, and hydrochloride salts. These compounds are of interest due to their potential biological activities and their relevance in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including protection/deprotection strategies, substitution reactions, and the formation of hydrochloride salts. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation to obtain the target product . Similarly, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives included the preparation of an epoxy intermediate, followed by epoxy cleavage with phenylpiperazine . These methods highlight the importance of careful selection of reaction conditions and reagents to achieve the desired products with good yields.
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers were confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H NMR, and MS . Additionally, X-ray diffraction (XRD) studies were used to determine the crystal and molecular structure of a related compound, providing insights into the geometric effects of different substituents on the ring .
Chemical Reactions Analysis
The papers suggest that the compounds synthesized can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, hydrogen-bonded chains were observed in the crystal structures of some compounds, which can influence their physical properties and reactivity . The presence of functional groups such as methoxy and hydroxyl groups can also facilitate further chemical transformations, which are essential for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. The presence of hydrochloride salts suggests that these compounds are likely to be soluble in polar solvents and may exhibit ionic character in solution . The substituents on the aromatic rings and the nature of the heterocyclic components can affect the electronic properties and stability of the compounds. The intermolecular interactions observed in the solid state, such as hydrogen bonding and π-π interactions, can impact the melting points, solubility, and crystallinity of these materials .
科学的研究の応用
Synthesis Methods
The chemical synthesis of compounds similar to 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves complex reactions and characterizations. For instance, a related compound was synthesized through the condensation of specific ketones with malononitrile and sodium hydroxide, followed by spectroscopic characterization and X-ray structure analysis to determine its molecular structure and interactions (Al‐Refai et al., 2016).
Molecular Structure Analysis
Detailed spectroscopic methods, including Mass ESI–HRMS, 1H, 13C NMR, and 2D NMR spectra (COSY, HSQC, HMBC), are crucial for elucidating the molecular structure of synthesized compounds. X-ray single crystal analysis further confirms the molecular configuration, showcasing the compound's crystallization in specific space groups and detailing the dihedral angles between various molecular planes (Al‐Refai et al., 2016).
Chemical Reactivity and Applications
Enhanced Dienophilicity
Certain analogues of pyridine compounds, such as 2,3-pyridyne derivatives, exhibit exceptional dienophilicity, making them suitable for [4+2] cycloaddition reactions with furan to yield endoxides. These reactions are facilitated by regioselective lithiation at low temperatures, followed by elimination of lithium chloride (Connon & Hegarty, 2004).
Catalytic Applications
Palladium(II) complexes derived from (pyridyl)imine ligands, including those similar to the query compound, act as catalysts for the methoxycarbonylation of olefins. This catalytic activity is influenced by the complex structure and the olefin chain length, leading to the formation of linear and branched esters (Zulu et al., 2020).
Environmental and Material Science Applications
Anti-Corrosion Properties
Schiff base derivatives synthesized from vanillin and picolylamine, which share structural features with 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, demonstrate significant anti-corrosion effects on mild steel in acidic environments. These compounds act as mixed-type inhibitors and adhere to the metal surface following Langmuir-type adsorption behavior (Satpati et al., 2020).
Lignin Pyrolysis Insights
Deuterated lignin model dimers, related to the query compound, have been used to study the reactivity in lignin pyrolysis. These studies provide insights into the role of hydrogen abstractions from specific molecular groups in pyrolytic cleavage reactions, highlighting the importance of radical chain reactions in lignin degradation (Watanabe, Kawamoto, & Saka, 2015).
特性
IUPAC Name |
1-(3-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S.ClH/c1-18-13-5-4-6-14(9-13)19-10-12(17)11-20-15-7-2-3-8-16-15;/h2-9,12,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMGKDOZPOYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)


![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)


![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)


![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)
